Entrectinib was developed by the pharmaceutical company Ignyta, which was later acquired by Roche. The compound is classified as a small molecule kinase inhibitor, specifically targeting tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK). It was approved by the United States Food and Drug Administration in August 2019 under the brand name Rozlytrek for its clinical applications in cancer treatment .
The synthesis of entrectinib-d4 involves several key steps, beginning with the preparation of functionalized precursors. A notable synthetic route reported by Nerviano relies on joining a carboxylic acid fragment with a specific amine derivative.
Entrectinib-d4 shares a similar molecular structure with its non-deuterated counterpart, featuring a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles.
The structural formula can be represented as follows:
Entrectinib-d4 undergoes various chemical reactions typical for small molecule inhibitors, including:
These reactions are crucial for both synthesizing entrectinib-d4 and understanding its stability and reactivity under physiological conditions .
Entrectinib-d4 functions primarily as an inhibitor of certain receptor tyrosine kinases involved in cancer cell proliferation. Its mechanism involves:
This mechanism highlights its efficacy in treating specific cancers characterized by these genetic alterations .
Entrectinib-d4 has significant applications in oncology research and treatment protocols:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1